Boc-Cys(Bzl)-Ser-OMe

説明

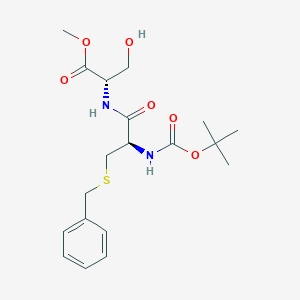

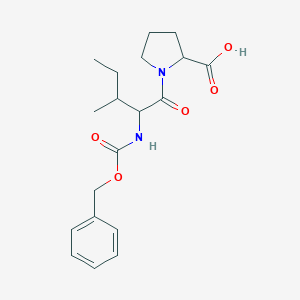

“Boc-Cys(Bzl)-Ser-OMe” is a compound that involves the amino acid cysteine (Cys) with a benzyl (Bzl) group attached to it. The compound also has a Boc (tert-butyloxycarbonyl) group, which is a protecting group often used in organic synthesis .

Synthesis Analysis

The synthesis of “Boc-Cys(Bzl)-Ser-OMe” involves the use of Boc-amino acid-OBt esters plus base for rapid coupling . The Boc group is stable towards most nucleophiles and bases . The synthesis process requires no chromatography purification and can be readily performed, yielding a highly pure compound .

Molecular Structure Analysis

The molecular formula of “Boc-Cys(Bzl)-Ser-OMe” is C₁₅H₂₁NO₄S . The compound has a molar mass of 311.4 g/mol .

Chemical Reactions Analysis

“Boc-Cys(Bzl)-Ser-OMe” is stable towards most nucleophiles and bases . It is also known that active esters of Boc-Cys(Bzl) are prone to racemize under basic conditions .

Physical And Chemical Properties Analysis

“Boc-Cys(Bzl)-Ser-OMe” appears as a white powder . It is soluble in methanol or acetic acid . The compound has a melting point of 60 - 67 or 85 - 90 °C . It has a specific optical rotation of [α] D -40.0° -45.0° .

科学的研究の応用

Peptide Synthesis : Boc-Cys(Bzl)-Ser-OMe has been utilized in the synthesis of peptides, including the N-terminal decapeptide of human growth hormone. This synthesis was accomplished by the repetitive excess mixed anhydride (REMA) method, which demonstrated high yields and effective coupling of peptide fragments (Beyerman, Leer, & Floor, 1973).

Mercury(II) Complexes : Research on mercury(II) complexes with peptides containing cysteinyl residues revealed the formation of various complex structures using peptides, including Boc-Cys-Ser(Bzl)-Ala-Cys-NH2. These complexes were analyzed using techniques like NMR spectroscopy, suggesting applications in understanding metal-peptide interactions (Magafa, Stavropoulos, Tsiveriotis, & Hadjiliadis, 1998).

Iron-Sulfur Complexing Studies : In the synthesis of Clostridium butyricum apoferredoxin, Boc-Cys(Bzl)-Ser-OMe played a role. Protected tetradecapeptides corresponding to parts of the amino acid sequence of apoferredoxin were synthesized, paving the way for iron-sulfur complexing studies (Gunter, Ridge, Rydon, & Sharpe, 1979).

Solid-Phase Peptide Synthesis : The use of Boc-Cys(Bzl)-Ser-OMe in solid-phase synthesis of protected human growth hormone sequences was reported. This study highlighted the efficiency of solid-phase methods in peptide synthesis (Leer & Beyerman, 1973).

Enzymatic Synthesis of HIV-I Peptides : Boc-Cys(Bzl)-Ser-OMe was used in the enzymatic synthesis of HIV-I peptides, demonstrating its utility in synthesizing biologically significant peptides (Chen Shao, 1992).

Safety and Hazards

“Boc-Cys(Bzl)-Ser-OMe” should be handled with care as its chemical, physical, and toxicological properties have not been thoroughly investigated . It may cause skin irritation, eye irritation, respiratory tract irritation, and may be harmful if inhaled, swallowed, or absorbed through the skin . The compound should be stored in a cool dry place with a recommended storage temperature of 2-10°C .

将来の方向性

The compound “Boc-Cys(Bzl)-Ser-OMe” has potential applications in peptide and protein science . For instance, it has been used in the synthesis of Atosiban’s key intermediate pentapeptide . Future research could focus on developing more efficient synthesis methods and exploring further applications of this compound in peptide and protein synthesis .

特性

IUPAC Name |

methyl (2S)-2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6S/c1-19(2,3)27-18(25)21-15(12-28-11-13-8-6-5-7-9-13)16(23)20-14(10-22)17(24)26-4/h5-9,14-15,22H,10-12H2,1-4H3,(H,20,23)(H,21,25)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSZAFCQEQCUGZ-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Cys(Bzl)-Ser-OMe | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)

![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)

![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)

![Tris[2-(dodecylthio)ethyl] phosphite](/img/structure/B84813.png)